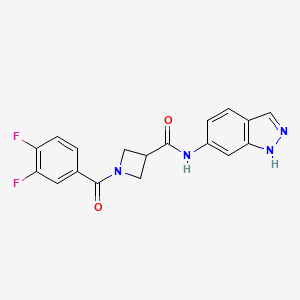
1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H14F2N4O2 and its molecular weight is 356.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its effects on various cellular processes, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a complex arrangement that includes an azetidine ring, an indazole moiety, and a difluorobenzoyl group. This unique combination is expected to influence its biological activity significantly.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown cytotoxic effects against breast and prostate cancer cells, with IC50 values in the micromolar range.
- Antiviral Properties : Similar compounds containing azetidine units have demonstrated antiviral activity against several viruses. The compound's structural analogs have been noted for their ability to inhibit human coronavirus and influenza viruses, suggesting potential applications in virology.
The mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It is hypothesized that this compound could interact with various signaling pathways related to cancer growth and viral replication.
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds or structural analogs. Notable findings include:
- Anticancer Studies : In vitro testing has shown that compounds with similar structures can induce apoptosis in cancer cells. For example, azetidinone derivatives have been reported to inhibit the growth of MCF-7 breast cancer cells with IC50 values ranging from 14.5 to 97.9 µM .
- Antiviral Activity : Research on azetidinone derivatives has indicated moderate antiviral activity against human coronaviruses and influenza viruses. One study reported an EC50 value of 45 µM against human coronavirus (229E), which was notably more effective than ribavirin .
- Synergistic Effects : Some studies have suggested that this compound may enhance the efficacy of existing antiviral agents when used in combination therapies, particularly against resistant strains of bacteria like Staphylococcus aureus.
Data Summary Table
特性
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O2/c19-14-4-2-10(5-15(14)20)18(26)24-8-12(9-24)17(25)22-13-3-1-11-7-21-23-16(11)6-13/h1-7,12H,8-9H2,(H,21,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGANYMFDONHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














